N-Phenyl-2-deoxy-D-glucosylamine

Structural Chemistry Glycosylamine Reactivity Schiff Base Stability

N-Phenyl-2-deoxy-D-glucosylamine (CAS 136207-41-5) is a specialized carbohydrate derivative belonging to the N-aryl glycosylamine class, characterized by a 2-deoxy modification on the sugar backbone and a phenylimino group at the anomeric position. Its molecular formula is C11H15NO3 with a molecular weight of 209.24 g/mol.

Molecular Formula C11H15NO3
Molecular Weight 209.245
CAS No. 136207-41-5
Cat. No. B594819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-2-deoxy-D-glucosylamine
CAS136207-41-5
Molecular FormulaC11H15NO3
Molecular Weight209.245
Structural Identifiers
SMILESC1=CC=C(C=C1)N=CCC(C(CO)O)O
InChIInChI=1S/C11H15NO3/c13-8-11(15)10(14)6-7-12-9-4-2-1-3-5-9/h1-5,7,10-11,13-15H,6,8H2/t10-,11+/m0/s1
InChIKeyQXLHVPIMOYSNQR-WDEREUQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-2-deoxy-D-glucosylamine (CAS 136207-41-5) for Research Procurement: Compound Class and Core Identity


N-Phenyl-2-deoxy-D-glucosylamine (CAS 136207-41-5) is a specialized carbohydrate derivative belonging to the N-aryl glycosylamine class, characterized by a 2-deoxy modification on the sugar backbone and a phenylimino group at the anomeric position [1]. Its molecular formula is C11H15NO3 with a molecular weight of 209.24 g/mol [1]. Structurally, it exists primarily as an acyclic Schiff base (imine) rather than a cyclic N-glycoside, a feature that fundamentally distinguishes its reactivity and stability profile from typical N-aryl-D-glucosylamines [1]. This compound is recognized as a key intermediate in the synthesis of the antiviral drug telbivudine and has been investigated for anti-tumor and glycosylation-inhibitory activities .

Synthetic intermediate Designated as a telbivudine intermediate in synthetic routes, supporting stereocontrolled L-nucleoside synthesis.
Enzyme probe Acyclic imine structure resists β-glucosidase hydrolysis, enabling mechanistic glycosidase studies without enzymatic interference.
Glycosylation research Reported glycosylation inhibition activity in tumor models; distinct from glycolytic inhibitors such as 2-deoxy-D-glucose.

Why N-Phenyl-2-deoxy-D-glucosylamine Cannot Be Replaced by Generic N-Aryl Glucosylamines or 2-Deoxy Sugars


Generic substitution within the N-aryl glycosylamine class or with simpler 2-deoxy sugars is precluded by the compound's unique dual modification. The 2-deoxy modification eliminates a key hydrogen-bonding hydroxyl group, altering enzymatic recognition and conformational preferences, while the N-phenylimino group locks the molecule in an acyclic Schiff base form, unlike the cyclic pyranose form of N-phenyl-D-glucosylamine [1][2]. This acyclic imine structure directly dictates a distinct hydrolysis mechanism involving endocyclic C-O bond cleavage, which is kinetically favored over the exocyclic cleavage typical of O- or S-glycosides [2]. Consequently, biological targets such as β-glucosidase, which efficiently hydrolyze phenyl O-glucosides (kcat/knon ~10^14), show no detectable catalysis of N-phenylglucosylamine hydrolysis (kcat/knon < 20) [2]. For a procurement decision, substituting N-Phenyl-2-deoxy-D-glucosylamine with N-phenyl-D-glucosylamine or 2-deoxy-D-glucose would result in a molecule with fundamentally different aqueous stability, enzymatic susceptibility, and synthetic utility, particularly for nucleoside analog synthesis where the 2-deoxy-L-ribose scaffold is essential .

Cyclic vs acyclic structure
N-Phenyl-D-glucosylamine adopts a cyclic pyranose form, altering hydrolysis mechanism and aqueous stability compared to the acyclic imine target.
Enzyme susceptibility
Substituting with phenyl O-glucoside introduces high susceptibility to β-glucosidase-catalyzed hydrolysis, which is absent for the N-glycosylamine scaffold.
Synthetic utility
2-Deoxy-D-glucose lacks the N-phenylimino protection needed for direct incorporation into L-nucleoside synthesis, requiring additional protection steps.

Quantitative Differentiation Evidence for N-Phenyl-2-deoxy-D-glucosylamine vs. Closest Analogs


Acyclic Imine vs. Cyclic N-Glycoside Structure: Conformational Locking by 2-Deoxy Modification

N-Phenyl-2-deoxy-D-glucosylamine exists predominantly as an acyclic Schiff base (phenylimino form), as evidenced by its SMILES notation (C1=CC=C(C=C1)N=CC[C@@H]([C@@H](CO)O)O) and IUPAC name (2R,3S)-5-phenyliminopentane-1,2,3-triol [1]. In contrast, N-phenyl-D-glucosylamine (the non-deoxy analog) adopts a cyclic β-D-glucopyranosylamine form in solution and crystalline state [2]. This structural divergence is a direct consequence of the 2-deoxy modification, which removes the OH group that would otherwise stabilize the cyclic hemiacetal form.

Solution structure
Reported
TargetN-Phenyl-2-deoxy-D-glucosylamine: acyclic Schiff base (imine)
ComparatorN-Phenyl-D-glucosylamine: cyclic β-D-glucopyranosylamine
Structural form governs hydrolysis and stability profile
Data from PubChem descriptors; cross-study structural comparison
Structural Chemistry Glycosylamine Reactivity Schiff Base Stability

Telbivudine Intermediate Specificity: Exclusive Synthetic Utility Not Shared by Non-Deoxy or Non-Phenyl Analogs

1,2-Dideoxy-1-(phenylimino)-D-erythro-pentitol (synonym for N-Phenyl-2-deoxy-D-glucosylamine) is specifically claimed as a telbivudine intermediate in Chinese patent literature . The compound's D-erythro configuration and N-phenylimino protection strategy are critical for the stereoselective synthesis of the L-nucleoside drug telbivudine (active against hepatitis B virus). Neither N-phenyl-D-glucosylamine (lacking the 2-deoxy modification) nor 2-deoxy-D-ribose (lacking the N-phenyl protecting group) can serve as direct substitutes in this synthetic route without additional protection/deprotection steps that reduce overall yield.

Telbivudine intermediate
Class-level
Patent-designated intermediate

Specifically claimed for telbivudine synthesis; not claimed for 2-deoxy-D-ribose or N-phenyl-D-glucosylamine.

Supports synthetic-route alignment and intermediate identity
Patent literature; class-level inference
Antiviral Synthesis Nucleoside Intermediate Telbivudine

β-Glucosidase Inactivity: Mechanistic Distinction from O- and S-Glycosides

While direct enzymatic data for N-Phenyl-2-deoxy-D-glucosylamine is unavailable, the closely related N-phenyl-D-glucosylamine is not a substrate for sweet almond β-glucosidase, Aspergillus niger β-glucosidase, or yeast α-glucosidase, with kcat/knon < 20 indicating no detectable catalysis [1]. In contrast, the same enzymes efficiently hydrolyze phenyl O-glucoside (kcat/knon ~10^14) and phenyl thioglucoside (kcat/knon ~10^10) [1]. The 2-deoxy modification on the target compound would further reduce any residual enzymatic recognition due to loss of the 2-OH hydrogen-bonding interaction with the enzyme active site.

Enzymatic hydrolysis
Class-level
kcat/knon < 20
N-Phenyl-2-deoxy-D-glucosylamine (inferred)
kcat/knon ~1014
Phenyl O-glucoside (comparator)
Extremely low enzymatic hydrolysis supports probe use
Inferred from N-phenyl-D-glucosylamine kinetics (β-glucosidase)
Enzymology Glycosidase Mechanism Substrate Specificity

Reported In Vivo Anti-Tumor Activity: Differentiation from 2-Deoxy-D-Glucose in Tumor Models

N-Phenyl-2-deoxy-D-glucosylamine has been reported to exhibit anti-tumor activity against sarcoma 180 and leukemia L1210 in mice . While 2-deoxy-D-glucose (2-DG) is a well-established glycolytic inhibitor with anti-tumor activity mediated through hexokinase inhibition (Ki = 40.7 mM at pH 8.0, 30°C [1]), N-Phenyl-2-deoxy-D-glucosylamine is reported to act through a distinct mechanism involving inhibition of glycosylation rather than direct hexokinase inhibition . This mechanistic divergence suggests the N-phenyl substitution redirects biological activity from glycolytic inhibition to glycoconjugate biosynthesis interference.

Anti-tumor mechanism
Reported
TargetProposed: glycosylation inhibition (sarcoma 180, leukemia L1210)
Comparator2-Deoxy-D-glucose: hexokinase inhibition (Ki 40.7 mM)
Model-response context; glycosylation endpoint differentiation
In vivo mouse models; quantitative potency data not available
Anti-tumor Activity Sarcoma 180 Leukemia L1210

Optimal Application Scenarios for Procuring N-Phenyl-2-deoxy-D-glucosylamine Based on Evidence


Telbivudine and L-Nucleoside Antiviral Process Chemistry

N-Phenyl-2-deoxy-D-glucosylamine is the specified intermediate for telbivudine synthesis as documented in Chinese patent literature (Zeng, P., et al., 2018) . Its D-erythro configuration with N-phenylimino protection enables the stereocontrolled construction of the L-nucleoside scaffold. Procurement of this exact intermediate ensures alignment with established synthetic routes, avoiding the yield losses and impurity profiles associated with alternative protection strategies. This is the highest-confidence procurement scenario based on available evidence.

Glycosidase Mechanistic Probe Studies Requiring Non-Hydrolyzable N-Glycosides

Based on the established behavior of N-phenyl-D-glucosylamine as a non-substrate for β-glucosidase (kcat/knon < 20 vs. kcat/knon ~10^14 for O-glycosides) [1], N-Phenyl-2-deoxy-D-glucosylamine serves as a valuable tool for investigating glycosidase mechanisms that may involve endocyclic bond cleavage. The 2-deoxy modification further eliminates the possibility of enzyme-substrate hydrogen bonding at the 2-position, making it a more stringent probe than the non-deoxy analog.

Glycosylation Inhibition Research in Cancer Biology

N-Phenyl-2-deoxy-D-glucosylamine has reported anti-tumor activity against sarcoma 180 and leukemia L1210 in mice, with a proposed mechanism involving inhibition of glycosylation rather than glycolytic blockade . This distinguishes it from 2-deoxy-D-glucose (a hexokinase inhibitor with Ki = 40.7 mM [2]). Researchers investigating the therapeutic potential of glycosylation disruption in cancer should consider this compound as a complementary tool to glycolytic inhibitors. However, the absence of published quantitative potency data necessitates in-house validation.

Schiff Base and Imine Chemistry Method Development

The compound's unique existence as a stable, isolable acyclic Schiff base (phenylimino form) rather than a cyclic N-glycoside [3] makes it an ideal model substrate for studying Schiff base reactivity, Amadori rearrangement kinetics, and Maillard reaction mechanisms. Its crystalline nature and commercial availability (purity typically ≥95%) facilitate reproducible experimentation in carbohydrate chemistry and glycation research.

Application
Selection Property
Validation Focus
L-Nucleoside synthesis research
Synthetic-route specificity
Route alignment, intermediate identity
Glycosidase mechanism studies
Non-hydrolyzable N-glycoside scaffold
Hydrolysis resistance, enzyme assay
Cancer glycosylation pathway research
Reported glycosylation inhibition context
Glycosylation endpoint, cell-model response
Schiff base reactivity studies
Acyclic imine stability
Imine reactivity, Amadori rearrangement
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